molecular formula C17H22N2O2 B6803499 CID 128741401

CID 128741401

Cat. No.: B6803499
M. Wt: 286.37 g/mol
InChI Key: DVLIDUVALMNTOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 128741401 is a useful research compound. Its molecular formula is C17H22N2O2 and its molecular weight is 286.37 g/mol. The purity is usually 95%.
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Properties

InChI

InChI=1S/C17H22N2O2/c1-2-19-15(20)13-6-3-4-7-14(13)18-17(19)10-11-21-16(12-17)8-5-9-16/h3-4,6-7,18H,2,5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLIDUVALMNTOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2NC13CCOC4(C3)CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic Research Questions

Q. How should researchers formulate hypothesis-driven questions for studying CID 128741401?

  • Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:

  • Population: What biological systems or molecular targets are affected by this compound?
  • Intervention: How does altering the compound’s structural motifs impact its efficacy?
  • Comparison: Compare its binding affinity with analogs or known inhibitors.
  • Outcome: Quantify changes in activity using assays (e.g., IC50, EC50) .
    • Ensure alignment with gaps identified in literature reviews and prioritize testability .

Q. What strategies ensure a rigorous literature review for this compound?

  • Methodological Answer :

Use aggregated search tools (e.g., Google Scholar, PubMed) with grouped keywords (e.g., "this compound + synthesis + biological activity") to minimize irrelevant results .

Prioritize primary sources (peer-reviewed journals) over secondary summaries.

Document search protocols (databases used, keywords, exclusion criteria) to ensure reproducibility .

Q. How to design reproducible experiments for synthesizing and characterizing this compound?

  • Methodological Answer :

  • Synthesis : Follow IUPAC guidelines for compound naming and provide detailed protocols (reagents, catalysts, reaction conditions). Include purity validation (e.g., HPLC, NMR) .
  • Characterization : Report spectral data (e.g., IR, mass spectrometry) and physicochemical properties (solubility, stability) in tabular formats. For novel derivatives, provide full synthetic pathways in supplementary materials .
  • Documentation : Adhere to journal standards (e.g., Medicinal Chemistry Research) for experimental sections to enable replication .

Advanced Research Questions

Q. How to resolve contradictions in experimental data for this compound?

  • Methodological Answer :

Source Analysis : Differentiate between methodological disparities (e.g., assay sensitivity variations) and intrinsic compound behavior (e.g., pH-dependent activity).

Statistical Validation : Apply multivariate analysis (e.g., ANOVA) to identify outliers or confounding variables .

Contextual Comparison : Cross-reference results with structural analogs or computational models (e.g., molecular docking) to explain discrepancies .

Ethical Reporting : Disclose limitations transparently in discussions, avoiding overgeneralization .

Q. What advanced techniques validate the mechanistic pathways of this compound?

  • Methodological Answer :

  • In Silico Studies : Use molecular dynamics simulations to predict binding modes and off-target effects.
  • Omics Integration : Combine proteomics/metabolomics data to map systemic impacts (e.g., pathway enrichment analysis).
  • Pharmacological Profiling : Employ dose-response curves and time-lapse assays to quantify dynamic interactions .
  • Ethical Compliance : Ensure animal/human study protocols align with institutional review boards (IRB) and ARRIVE guidelines .

Q. How to optimize interdisciplinary collaboration for this compound research?

  • Methodological Answer :

Define Roles : Assign tasks based on expertise (e.g., synthetic chemistry, bioinformatics) using project management tools (Gantt charts, milestones) .

Data Standardization : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for shared datasets.

Conflict Mitigation : Establish communication protocols (e.g., weekly updates) and use version control systems (e.g., Git) for collaborative writing .

Data Presentation and Publication Guidelines

Q. How to structure a manuscript on this compound for high-impact journals?

  • Methodological Answer :

  • Abstract : Summarize objectives, methods, key results (e.g., "this compound exhibited IC50 = 2.3 μM against Target X"), and implications without statistical detail .
  • Results : Use tables/figures for comparative data (e.g., SAR tables, dose-response curves). Avoid duplicating data in text and visuals .
  • Discussion : Contextualize findings with prior studies, emphasizing novelty (e.g., "First evidence of dual kinase inhibition"). Address limitations and suggest future directions (e.g., in vivo validation) .

Q. What ethical considerations apply to publishing data on this compound?

  • Methodological Answer :

  • Authorship : Follow CRediT taxonomy to clarify contributions (e.g., synthesis, data analysis) .
  • Conflict of Interest : Disclose funding sources (e.g., industry grants) and patent applications.
  • Data Accessibility : Deposit raw data in repositories (e.g., Zenodo) and cite DOIs in supplementary materials .

Tables for Reference

Table 1 : Example Data Structure for CID 12874140 Characterization

ParameterMethod UsedResultReference Standard
Purity (%)HPLC98.5USP <621>
Melting Point (°C)DSC156–158Literature
Solubility (mg/mL)Shake-flask0.45 (pH 7.4)OECD 105

Table 2 : Common Pitfalls in Research Question Design (Adapted from FINER Criteria)

PitfallMitigation Strategy
Overly broad scopeNarrow using PICOT framework
Lack of noveltyConduct patent/literature landscape analysis
Ethical risksConsult IRB during proposal drafting

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